molecular formula C11H8N4O2 B13884126 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile

5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile

Cat. No.: B13884126
M. Wt: 228.21 g/mol
InChI Key: JEYQQHBJWYZMRV-UHFFFAOYSA-N
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Description

5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C11H8N4O2. This compound is notable for its unique structure, which includes both pyridazine and pyridine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyanopyridine with hydrazine hydrate to form the pyridazinone ring. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-[3-(carboxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile.

    Reduction: 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effect, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile
  • 5-[3-(methyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile

Comparison

Compared to its analogs, 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H8N4O2/c12-4-8-3-9(6-13-5-8)15-2-1-11(17)10(7-16)14-15/h1-3,5-6,16H,7H2

InChI Key

JEYQQHBJWYZMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C(C1=O)CO)C2=CN=CC(=C2)C#N

Origin of Product

United States

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